4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide

CB1 antagonist Synthetic cannabinoid Pyrazole-3-carboxamide

Procure this specific pyrazole-3-carboxamide to secure a structurally authenticated CB1 antagonist/inverse agonist scaffold with a unique N-(3-phenylpropyl) eastern amide. Unlike 5-fluoropentyl chain agonists (e.g., 5F-AB-FUPPYCA), this compound lacks the agonist 'warhead,' placing it firmly within the rimonabant-class antagonist space. The 4-ethoxy substituent enables paired alkoxy SAR comparisons against 4-methoxy analogs. Ideal as a reference standard for LC-MS/MS or GC-MS method development discriminating antagonist vs. agonist pyrazole-3-carboxamides in forensic samples. Verify functional antagonism via cAMP inhibition or β-arrestin recruitment assays before use.

Molecular Formula C21H22FN3O2
Molecular Weight 367.424
CAS No. 1170992-69-4
Cat. No. B2479712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide
CAS1170992-69-4
Molecular FormulaC21H22FN3O2
Molecular Weight367.424
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O2/c1-2-27-19-15-25(18-12-10-17(22)11-13-18)24-20(19)21(26)23-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,23,26)
InChIKeyMSEZNHAVVLQTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide (CAS 1170992-69-4): Structural Classification and Procurement-Relevant Identity


4-Ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide (CAS 1170992-69-4; molecular formula C₂₁H₂₂FN₃O₂; MW 367.42 g/mol) is a synthetic pyrazole-3-carboxamide derivative structurally belonging to the cannabinoid CB1 receptor antagonist/inverse agonist class typified by rimonabant (SR141716) [1][2]. The compound features a 4-ethoxy substituent on the pyrazole core, a 4-fluorophenyl group at the N1 position, and an N-(3-phenylpropyl) carboxamide side chain. Unlike the synthetic cannabinoid agonist 5F-AB-FUPPYCA—which possesses a 5-fluoropentyl chain critical for CB1 agonism—this compound lacks that agonist 'warhead,' placing it within the antagonist/inverse agonist structural space [1][3].

Why Generic Substitution of Structural Analogs for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide Fails: Evidence of Pharmacological and Physicochemical Divergence


Generic substitution among pyrazole-3-carboxamide derivatives cannot be assumed because even subtle structural modifications at the amide side chain or the pyrazole 4-position produce large shifts in CB1 receptor pharmacology. Sasmal et al. (2011) demonstrated that varying the eastern amide from non-polar to polar motifs in this scaffold modulates both CB1 binding affinity and the propensity to cross the blood-brain barrier, directly impacting in vivo efficacy for weight loss [1]. Furthermore, compounds differing only in the 4-alkoxy substituent (ethoxy vs. methoxy) exhibit altered lipophilicity and metabolic stability, while the presence or absence of the 5-fluoropentyl chain at N1 determines agonist vs. antagonist functional activity [2][3]. These divergences mean that procurement decisions between closely related analogs will produce meaningfully different experimental outcomes.

Quantitative Differentiation Evidence for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide (CAS 1170992-69-4)


Structural Differentiation from 5F-AB-FUPPYCA: Absence of the 5-Fluoropentyl Agonist Chain Predicts CB1 Antagonist Pharmacology

The target compound differs decisively from 5F-AB-FUPPYCA (CAS 2044702-46-5) at the N1 substituent of the pyrazole ring. 5F-AB-FUPPYCA bears a 5-fluoropentyl chain attached at N1, a structural motif well-established in the synthetic cannabinoid literature as critical for CB1 agonist activity [1][2]. In contrast, the target compound possesses a 4-fluorophenyl group at N1—the hallmark of the rimonabant-type CB1 antagonist/inverse agonist pharmacophore. This single structural difference is functionally decisive: the 5-fluoropentyl chain enables receptor activation (agonism), while the 4-fluorophenyl group confers antagonist/inverse agonist properties [3]. The target compound's structural assignment to the antagonist class is further supported by the presence of the 4-ethoxy substituent on the pyrazole core, a feature absent in 5F-AB-FUPPYCA but present in multiple patented CB1 antagonist series [3].

CB1 antagonist Synthetic cannabinoid Pyrazole-3-carboxamide Functional selectivity

Amide Side Chain Differentiation: N-(3-Phenylpropyl) vs. N-Piperidine in Rimonabant Modulates CB1 Affinity and Blood-Brain Barrier Penetration

The target compound's N-(3-phenylpropyl) carboxamide side chain represents a distinct eastern amide motif compared to rimonabant's N-piperidine carboxamide. Sasmal et al. (2011) systematically varied the eastern amide in pyrazole-3-carboxamide CB1 antagonists and demonstrated that this position tolerates chemically diverse motifs while producing meaningful shifts in both CB1 binding affinity and physicochemical properties governing brain penetration [1]. Key findings from this class-level SAR study include: (a) non-polar amide motifs generally retain CB1 antagonism but exhibit higher lipophilicity and predicted brain penetration; (b) the introduction of aromatic-containing side chains (structurally analogous to the target compound's 3-phenylpropyl group) modulates the balance between CB1 potency and peripheral restriction [1]. The target compound's 3-phenylpropyl side chain has an estimated logP contribution of approximately +2.8 (based on fragment-based calculations), compared to rimonabant's piperidine contribution of approximately +1.5, predicting measurably higher lipophilicity and potentially enhanced brain exposure for the target compound [2].

CB1 antagonist Eastern amide SAR Blood-brain barrier penetration Pyrazole-3-carboxamide

4-Ethoxy vs. 4-Methoxy Substituent: Predicted Impact on Lipophilicity, Metabolic Stability, and CB1 Binding Kinetics

The target compound carries a 4-ethoxy substituent (-OCH₂CH₃), distinguishing it from its closest commercially available analog, 1-(4-fluorophenyl)-4-methoxy-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide (4-methoxy analog). The ethoxy→methoxy substitution produces measurable differences: (a) The Hansch π constant for ethoxy (+0.38) is approximately 2.4-fold greater than that of methoxy (-0.02 to +0.10 depending on the measurement system), predicting higher lipophilicity for the target compound [1]; (b) The ethoxy group has a larger molar refractivity (MR = 12.47) compared to methoxy (MR = 7.87), indicating greater steric bulk at the 4-position, which may alter the binding pose within the CB1 orthosteric pocket [1]; (c) The ethoxy group is predicted to exhibit greater resistance to Phase I O-dealkylation than methoxy, as the O-ethyl bond is less susceptible to CYP450-mediated oxidative cleavage than the O-methyl bond [2]. In the broader pyrazole-3-carboxamide CB1 antagonist literature, the 4-position substituent has been shown to modulate both CB1 affinity and selectivity over CB2 [3].

Alkoxy SAR Metabolic stability Pyrazole substitution Lipophilicity

Predicted Physicochemical Profile vs. Rimonabant: Implications for Brain Penetration and Experimental Handling

Computed physicochemical properties reveal that the target compound and rimonabant occupy different regions of CNS drug-like chemical space. The target compound's predicted logP (approximately 4.0–4.5) exceeds that of rimonabant (measured logP ≈ 3.5), while its topological polar surface area (TPSA ≈ 55 Ų) is lower than rimonabant's (TPSA ≈ 62 Ų) [1][2]. Both values for the target compound fall within favorable ranges for passive blood-brain barrier penetration according to established CNS MPO (Multi-Parameter Optimization) desirability criteria: logP between 1–5 and TPSA below 90 Ų [3]. The combination of higher lipophilicity and lower PSA in the target compound predicts: (a) greater non-specific protein binding in in vitro assays, requiring careful control of bovine serum albumin (BSA) concentrations; (b) potentially higher brain-to-plasma concentration ratios in in vivo models compared to rimonabant; and (c) reduced aqueous solubility, necessitating DMSO stock solutions at concentrations not exceeding 10 mM to avoid compound precipitation upon dilution into assay buffer [3].

Physicochemical properties Brain penetration logP Topological polar surface area SAR

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide (CAS 1170992-69-4)


CB1 Antagonist Tool Compound for in Vitro Receptor Pharmacology Studies (Antagonist/Inverse Agonist Mode)

The target compound is structurally classified as a pyrazole-3-carboxamide CB1 antagonist/inverse agonist based on its N1 4-fluorophenyl pharmacophore, as established by the rimonabant literature [1]. It is appropriate for in vitro experiments requiring a CB1 antagonist tool compound with a distinct eastern amide (N-(3-phenylpropyl)) motif. Researchers should confirm functional antagonism via cAMP inhibition or β-arrestin recruitment assays prior to use, as direct pharmacological data for this specific compound are not yet publicly available. The compound is not a functional substitute for 5F-AB-FUPPYCA or other CB1 agonists due to the absence of the 5-fluoropentyl agonist chain [2].

Structure-Activity Relationship (SAR) Exploration of the Eastern Amide Region in Pyrazole-3-Carboxamide CB1 Ligands

The N-(3-phenylpropyl) side chain represents a specific eastern amide modification within the pyrazole-3-carboxamide CB1 antagonist scaffold. Sasmal et al. (2011) demonstrated that systematic variation of the eastern amide yields CB1 antagonists with tunable brain penetration and efficacy [1]. This compound may serve as a comparator in SAR panels exploring the impact of aromatic-containing side chains on CB1 binding affinity, functional activity, and physicochemical properties. Its 4-ethoxy group further differentiates it from 4-methoxy analogs, enabling paired comparisons of alkoxy substituent effects on metabolic stability and receptor binding kinetics [3].

Forensic Toxicology and Analytical Reference Standard for Synthetic Cannabinoid Method Development

The compound's structural relationship to both the rimonabant class (CB1 antagonists) and synthetic cannabinoid receptor agonists (via shared pyrazole-3-carboxamide core) makes it a potentially useful reference standard for developing and validating LC-MS/MS or GC-MS analytical methods capable of discriminating between antagonist and agonist pyrazole-3-carboxamides in forensic samples [1][2]. Its distinct molecular formula (C₂₁H₂₂FN₃O₂, MW 367.4) and predicted chromatographic behavior (higher logP than rimonabant) require independent method optimization for each compound class.

Computational Chemistry and Machine Learning Model Training for CB1 Ligand Prediction

The compound's structural features—4-ethoxy substitution, 4-fluorophenyl N1 group, and N-(3-phenylpropyl) side chain—make it a valuable data point for training and validating machine learning models that predict CB1 binding affinity and functional activity from molecular descriptors [1]. Its distinct combination of substituents contributes chemical diversity to training sets, potentially improving model generalizability for predicting the pharmacology of emerging synthetic cannabinoids. Researchers should note that experimental binding data for this compound are needed to serve as ground-truth labels for supervised learning applications.

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